molecular formula C17H11ClN6O B10798280 N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10798280
M. Wt: 350.8 g/mol
InChI Key: OHGFCSWBHYTMRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-264 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes a series of reactions including halogenation, amination, and cyclization to form the final product .

Industrial Production Methods: While specific industrial production methods for OSM-S-264 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: OSM-S-264 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-264 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This inhibition disrupts the parasite’s metabolic processes, leading to its death .

Comparison with Similar Compounds

These compounds share a similar thienopyrimidine scaffold but differ in their substituents and overall activity profiles.

Properties

Molecular Formula

C17H11ClN6O

Molecular Weight

350.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C17H11ClN6O/c18-12-2-1-3-13(8-12)21-17(25)14-9-20-10-15-22-23-16(24(14)15)11-4-6-19-7-5-11/h1-10H,(H,21,25)

InChI Key

OHGFCSWBHYTMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=NC=C4

Origin of Product

United States

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